

"1H-pyrazol-1-ylacetonitrile" chemical structure and IUPAC name

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Compound of Interest

Compound Name: 1H-pyrazol-1-ylacetonitrile

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An In-depth Technical Guide to 1H-pyrazol-1-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-pyrazol-1-ylacetonitrile**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, a representative synthetic protocol, and a logical workflow for its preparation and analysis.

Chemical Structure and IUPAC Name

1H-pyrazol-1-ylacetonitrile is characterized by a pyrazole ring substituted at the N1 position with an acetonitrile group.

IUPAC Name: 2-(1H-pyrazol-1-yl)acetonitrile^[1]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for **1H-pyrazol-1-ylacetonitrile**.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ N ₃	[1]
Molecular Weight	107.116 g/mol	[1]
Density	1.11 g/cm ³	[1]
Boiling Point	243.1°C at 760 mmHg	[1]
Flash Point	100.8°C	[1]
Refractive Index	1.577	[1]
Topological Polar Surface Area	41.6 Å ²	[1]
LogP (Predicted)	-0.36	[1]

Experimental Protocol: Synthesis of Pyrazole Derivatives

While a specific protocol for the commercial synthesis of **1H-pyrazol-1-ylacetonitrile** is not readily available in the provided search results, a general and efficient one-pot, three-component synthesis for substituted pyrazoles can be adapted. This method involves the cyclocondensation of a hydrazine, an aldehyde, and an activated methylene compound.[2]

Objective: To synthesize a 1H-pyrazole derivative through a one-pot, three-component reaction.

Materials:

- Phthalhydrazide (1 mmol)
- Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
- Malononitrile or ethyl cyanoacetate (1 mmol)
- Sodium hydrogen carbonate (NaHCO₃) (1 mmol) as a catalyst[2]
- Warm water

- Ethanol for recrystallization
- Reaction vessel (e.g., round-bottom flask)
- Oil bath
- Magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus
- Filtration apparatus

Procedure:

- Combine phthalhydrazide (1 mmol), the selected aromatic aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and sodium hydrogen carbonate (1 mmol) in a clean, dry reaction vessel.^[2]
- Heat the mixture in an oil bath to 120°C with continuous stirring.^[2]
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-50 minutes.^[2]
- Once the reaction is complete, as indicated by TLC, remove the reaction vessel from the oil bath and allow it to cool to room temperature.^[2]
- Add warm water to the reaction mixture to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash it with cold water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative.

Characterization: The structure and purity of the synthesized compound can be confirmed using the following analytical techniques:

- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.

- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
- Mass Spectrometry (MS): To confirm the molecular weight.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis to the characterization and final application of pyrazole derivatives.



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Caption: Workflow for the synthesis and analysis of pyrazole derivatives.

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References

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